Cas no 1218997-22-8 (6-Bromo-n3-methylpyridine-3,4-diamine)

6-Bromo-n3-methylpyridine-3,4-diamine 化学的及び物理的性質
名前と識別子
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- 6-bromo-n3-methylpyridine-3,4-diamine
- 6-Bromo-N-methylpyridine-3,4-diamine
- 6-bromo-3-N-methylpyridine-3,4-diamine
- 6-bromo-N3-methyl-pyridine-3,4-diamine
- 6-Bromo-n3-methylpyridine-3,4-diamine
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- MDL: MFCD27942281
- インチ: 1S/C6H8BrN3/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3,(H2,8,10)
- InChIKey: WTJXYGZHIVWLOS-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=N1)NC)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 109
- トポロジー分子極性表面積: 50.9
- XLogP3: 1.2
6-Bromo-n3-methylpyridine-3,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB489712-1 g |
6-Bromo-N3-methylpyridine-3,4-diamine, 95%; . |
1218997-22-8 | 95% | 1g |
€1,183.00 | 2022-03-01 | |
Enamine | EN300-266269-1.0g |
6-bromo-N3-methylpyridine-3,4-diamine |
1218997-22-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-266269-0.5g |
6-bromo-N3-methylpyridine-3,4-diamine |
1218997-22-8 | 95% | 0.5g |
$616.0 | 2023-09-12 | |
Enamine | EN300-266269-0.25g |
6-bromo-N3-methylpyridine-3,4-diamine |
1218997-22-8 | 95% | 0.25g |
$392.0 | 2023-09-12 | |
TRC | M333760-50mg |
6-Bromo-N3-methylpyridine-3,4-diamine |
1218997-22-8 | 50mg |
$ 185.00 | 2022-06-03 | ||
Chemenu | CM364352-1g |
6-Bromo-n-methylpyridine-3,4-diamine |
1218997-22-8 | 95% | 1g |
$822 | 2022-06-14 | |
Alichem | A029198166-1g |
6-Bromo-n3-methylpyridine-3,4-diamine |
1218997-22-8 | 95% | 1g |
$775.18 | 2023-09-03 | |
Enamine | EN300-266269-0.05g |
6-bromo-N3-methylpyridine-3,4-diamine |
1218997-22-8 | 95% | 0.05g |
$184.0 | 2023-09-12 | |
abcr | AB489712-1g |
6-Bromo-N3-methylpyridine-3,4-diamine, 95%; . |
1218997-22-8 | 95% | 1g |
€1199.50 | 2025-02-18 | |
A2B Chem LLC | AI14338-50mg |
6-Bromo-n-methylpyridine-3,4-diamine |
1218997-22-8 | 95% | 50mg |
$229.00 | 2024-04-20 |
6-Bromo-n3-methylpyridine-3,4-diamine 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
6-Bromo-n3-methylpyridine-3,4-diamineに関する追加情報
Professional Introduction to 6-Bromo-N3-methylpyridine-3,4-diamine (CAS No. 1218997-22-8)
6-Bromo-N3-methylpyridine-3,4-diamine (CAS No. 1218997-22-8) is a significant intermediate in the field of pharmaceutical and chemical synthesis. This compound, characterized by its brominated and diamino functionalities, has garnered considerable attention due to its versatile applications in drug development and material science. The molecular structure of 6-Bromo-N3-methylpyridine-3,4-diamine consists of a pyridine core substituted with a bromine atom at the 6-position and two amino groups at the 3 and 4 positions, further modified by a methyl group at the N3 position. This unique arrangement imparts distinct reactivity and binding properties, making it a valuable building block for various synthetic pathways.
The utility of 6-Bromo-N3-methylpyridine-3,4-diamine in pharmaceutical research is particularly noteworthy. Its brominated pyridine scaffold serves as an excellent precursor for further functionalization, enabling the synthesis of complex heterocyclic compounds. Recent studies have highlighted its role in the development of novel antimicrobial agents, where the bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules.
In addition to its pharmaceutical applications, 6-Bromo-N3-methylpyridine-3,4-diamine has shown promise in materials science. The presence of both amino and bromo substituents allows for the formation of coordination complexes with transition metals, which are essential in catalysis and luminescent materials. For instance, researchers have explored its use in designing metal-organic frameworks (MOFs) and luminescent probes. The N3-methyl group enhances steric hindrance, influencing the supramolecular assembly and stability of these complexes.
The synthesis of 6-Bromo-N3-methylpyridine-3,4-diamine involves multi-step organic transformations that highlight its synthetic versatility. Typically, it is derived from pyridine derivatives through bromination followed by selective amination and methylation. Advanced synthetic techniques such as flow chemistry have been employed to optimize yield and purity. These methods not only improve efficiency but also reduce waste, aligning with green chemistry principles.
Recent advancements in computational chemistry have further elucidated the reactivity patterns of 6-Bromo-N3-methylpyridine-3,4-diamine. Molecular modeling studies have predicted its interaction with biological targets, providing insights into potential drug candidates. These simulations have been instrumental in designing high-throughput screening assays, accelerating the discovery process. The integration of machine learning algorithms has enabled the prediction of optimal reaction conditions, reducing experimental trial-and-error.
The pharmacological potential of derivatives of 6-Bromo-N3-methylpyridine-3,4-diamine has been extensively investigated. Researchers have synthesized analogs targeting various therapeutic areas including oncology and neurology. For example, modifications at the bromo or amino positions have yielded compounds with enhanced binding affinity to specific enzymes or receptors. Preclinical studies have demonstrated promising results in vitro and in vivo, paving the way for further clinical development.
The industrial production of 6-Bromo-N3-methylpyridine-3,4-diamine adheres to stringent quality control measures to ensure consistency and reliability. Manufacturers employ advanced analytical techniques such as HPLC and NMR spectroscopy to monitor purity and structural integrity. These rigorous standards are essential for maintaining efficacy in downstream applications, particularly in pharmaceutical formulations where impurities can significantly impact therapeutic outcomes.
The environmental impact of synthesizing and handling 6-Bromo-N3-methylpyridine-3,4-diamine is another critical consideration. Efforts have been made to develop sustainable synthetic routes that minimize hazardous waste generation. For instance, solvent-free reactions and catalytic methods have been explored to reduce reliance on organic solvents. Additionally, biodegradable catalysts are being investigated to further enhance sustainability.
The future prospects for 6-Bromo-N3-methylpyridine-3,4-diamine are promising as research continues to uncover new applications and refine synthetic methodologies. Emerging fields such as precision medicine and targeted drug delivery systems may benefit significantly from this versatile intermediate. Furthermore, advancements in nanotechnology could lead to novel formulations incorporating metal complexes derived from this compound.
In conclusion, 6-Bromo-N3-methylpyridine-3,4-diamine (CAS No. 1218997-22-8) represents a cornerstone in modern chemical synthesis with far-reaching implications across multiple disciplines. Its unique structural features make it indispensable for developing innovative pharmaceuticals and advanced materials. As research progresses,this compound will undoubtedly continue to play a pivotal role in scientific discovery。
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